molecular formula C9H9NO4 B027992 Dimethyl pyridine-2,5-dicarboxylate CAS No. 881-86-7

Dimethyl pyridine-2,5-dicarboxylate

Cat. No.: B027992
CAS No.: 881-86-7
M. Wt: 195.17 g/mol
InChI Key: TUGSJNQAIMFEDY-UHFFFAOYSA-N
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Description

Dimethyl pyridine-2,5-dicarboxylate is an organic compound with the molecular formula C₉H₉NO₄. It is a derivative of pyridine, where two carboxylate groups are esterified with methanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Mechanism of Action

Target of Action

Dimethyl pyridine-2,5-dicarboxylate is an organic compound that is used as an intermediate in the synthesis of potent antitumor agents . The primary targets of this compound are likely to be the cellular components involved in the biochemical pathways of these antitumor agents.

Mode of Action

It is known to be used in the synthesis of various compounds, including 2,5-dicarbomethoxy-n-methylpyridinium methosulfate, 2,5-dicarboxy-n-methylpyridinium betaine, and 6-carbomethoxy-2-carboxypyridine-n-oxide . These compounds may interact with their targets, leading to changes at the molecular and cellular levels.

Pharmacokinetics

It is known that the compound is soluble in dichloromethane and ethyl acetate, and insoluble in water . This suggests that its bioavailability could be influenced by these solubility properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents suggests that the compound’s action could be influenced by the solvent environment . Additionally, storage conditions such as temperature and humidity could impact the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl pyridine-2,5-dicarboxylate can be synthesized from pyridine-2,5-dicarboxylic acid. The typical method involves esterification of pyridine-2,5-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Dimethyl pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl pyridine-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential antitumor activity, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Dimethyl pyridine-2,6-dicarboxylate: Similar in structure but with carboxylate groups at the 2 and 6 positions.

    Dimethyl pyridine-3,5-dicarboxylate: Another isomer with carboxylate groups at the 3 and 5 positions.

    Dimethyl pyridine-2,4-dicarboxylate: Features carboxylate groups at the 2 and 4 positions.

Uniqueness: Dimethyl pyridine-2,5-dicarboxylate is unique due to its specific positioning of carboxylate groups, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism allows for the creation of compounds with distinct chemical and biological properties .

Properties

IUPAC Name

dimethyl pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGSJNQAIMFEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284116
Record name dimethyl pyridine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881-86-7
Record name 881-86-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35758
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl pyridine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,5-pyridine dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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